Amodiaquine

Antimalarial drug screening Chloroquine resistance Plasmodium falciparum IC50

Amodiaquine (CAS 86-42-0) is a 4-aminoquinoline antimalarial that retains nM-level potency against chloroquine-resistant P. falciparum, serving as a critical positive control in resistance screening. Metabolized by CYP2C8 to N-desethylamodiaquine, it is a validated high-turnover probe substrate for CYP2C8 phenotyping. With a smaller Vd (17–34 L/kg) and shorter half-life (1–3 wks) vs. chloroquine, it enables practical PK studies with manageable washouts. Uniquely, it spares neutrophil chemotaxis at therapeutic concentrations, unlike chloroquine or mefloquine. Procure for WHO susceptibility monitoring, CYP2C8 pharmacogenomic studies, and immunocompromised infection models.

Molecular Formula C20H22ClN3O
Molecular Weight 355.9 g/mol
CAS No. 6398-98-7; 86-42-0
Cat. No. B15606682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmodiaquine
CAS6398-98-7; 86-42-0
Molecular FormulaC20H22ClN3O
Molecular Weight355.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
InChIKeyOVCDSSHSILBFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L

Amodiaquine (CAS 86-42-0) for Antimalarial Research and ACT Procurement: A Quantitative Comparator Guide


Amodiaquine (CAS 86-42-0), a Mannich-base 4-aminoquinoline antimalarial, shares the quinoline scaffold with chloroquine yet exhibits quantifiably distinct activity against chloroquine-resistant Plasmodium falciparum strains [1]. Orally administered amodiaquine acts as a prodrug, undergoing extensive first-pass metabolism primarily via CYP2C8 to its principal active metabolite, N-desethylamodiaquine, which mediates the majority of the in vivo antimalarial effect [2].

Why Chloroquine, Hydroxychloroquine, and Mefloquine Cannot Simply Substitute for Amodiaquine in Research and Clinical Procurement


Despite belonging to the same 4-aminoquinoline pharmacophore class, amodiaquine differs from chloroquine and hydroxychloroquine in three quantifiable dimensions critical for procurement decisions: (i) in vitro potency against chloroquine-resistant P. falciparum isolates, where amodiaquine retains low-nanomolar IC50 values while chloroquine IC50 escalates by >10-fold [1]; (ii) pharmacokinetic parameters, with amodiaquine exhibiting a substantially smaller volume of distribution (17–34 L/kg) and shorter terminal elimination half-life (1–3 weeks) versus chloroquine (>100 L/kg; 1–2 months), enabling more predictable clearance and reduced tissue accumulation risk [2]; and (iii) a divergent toxicity profile, where amodiaquine-associated agranulocytosis and hepatotoxicity are linked to prophylactic rather than therapeutic use, in contrast to the cumulative retinal toxicity of chloroquine and hydroxychloroquine. These non-interchangeable features are substantiated by the quantitative comparisons below.

Quantitative Differentiation Evidence for Amodiaquine versus Chloroquine and Mefloquine: IC50, Pharmacokinetics, Neutrophil Safety, Clinical Efficacy, and Parasite Accumulation


In Vitro Potency Against Chloroquine-Resistant P. falciparum: Amodiaquine IC50 18.2 nM vs Chloroquine IC50 313 nM (17-Fold Difference)

Amodiaquine demonstrates substantially superior in vitro potency over chloroquine against chloroquine-resistant P. falciparum field isolates. In a direct head-to-head study of 35 Thai isolates with high-level chloroquine resistance (mean CQ IC50 = 313 nM), amodiaquine achieved a mean IC50 of 18.2 nM, representing an approximate 17-fold potency advantage [1]. In Madagascar, where chloroquine resistance prevalence was 7.9%, the median amodiaquine IC50 was 12.3 nM (mean 15.3 nM) compared with a mean chloroquine IC50 of 52.6 nM; amodiaquine was 3.4 times as active as chloroquine [2]. A 2026 Mali ex vivo susceptibility study confirmed that amodiaquine consistently inhibited all field isolates with IC50 < 10 nM, whereas chloroquine exhibited marked inter-site variability (IC50 ~50–1300 nM) [3].

Antimalarial drug screening Chloroquine resistance Plasmodium falciparum IC50

Pharmacokinetic Differentiation: Amodiaquine Volume of Distribution 17–34 L/kg and Half-Life 1–3 Weeks vs Chloroquine >100 L/kg and 1–2 Months

Amodiaquine and chloroquine exhibit quantitatively distinct pharmacokinetic profiles with direct implications for tissue accumulation and washout kinetics. According to the authoritative review by Krishna and White (1996), amodiaquine has a total apparent volume of distribution (Vd) of 17–34 L/kg, compared with chloroquine's Vd exceeding 100 L/kg [1]. The terminal elimination half-life of amodiaquine is 1–3 weeks, whereas chloroquine's terminal half-life extends to 1–2 months [1]. The active metabolite desethylamodiaquine has an estimated terminal half-life of approximately 10 days, still considerably shorter than chloroquine [2].

Pharmacokinetic modeling Volume of distribution Terminal elimination half-life

Differential Human Neutrophil Safety: Amodiaquine Does Not Impair Chemotaxis, Whereas Chloroquine and Mefloquine Do

In a controlled in vitro comparative study of three antimalarial drugs on human polymorphonuclear neutrophil (PMN) function, amodiaquine exhibited a qualitatively distinct safety profile versus chloroquine and mefloquine. Neutrophil chemotaxis was not impaired by amodiaquine at any tested concentration, whereas chloroquine (100 µg/mL) and mefloquine (>10 µg/mL) significantly impaired chemotaxis [1]. Phagocytosis was decreased by approximately 50% in the presence of chloroquine (100 µg/mL) or mefloquine (10 µg/mL), but not by amodiaquine [1]. At 100 µg/mL, chloroquine impaired the PMN oxidative burst by approximately 80%, while amodiaquine produced only approximately 50% impairment, and the amodiaquine effect was fully reversible upon washing, in contrast to mefloquine which was irreversible [1].

Neutrophil function Immunotoxicity screening Antimalarial safety pharmacology

Clinical Superiority of Artesunate-Amodiaquine (ASAQ) over Chloroquine for P. vivax: Day 42 ACPR 97.4% vs 77.7% (Risk Difference 19.7%)

In a 2012–2013 open-label randomized controlled trial in the Brazilian Amazon (n = 380), the fixed-dose combination artesunate-amodiaquine (ASAQ Winthrop®) was directly compared against chloroquine (CQ) for treatment of uncomplicated P. vivax malaria. At Day 28, PCR-adjusted adequate clinical and parasitological response (ACPR) was 100% (165/165) for ASAQ versus 93.6% (161/172) for CQ (difference 6.4%, 95% CI 2.7%–10.1%) [1]. The differentiation became more pronounced at Day 42: ACPR was 97.4% (151/155) for ASAQ versus 77.7% (129/166) for CQ, yielding a risk difference of 19.7% (95% CI 12.9%–26.5%) [1]. ASAQ also produced faster parasite and fever clearance. CQ resistance prevalence was estimated at 11.5% up to Day 42 based on blood level measurements [1].

Artemisinin-based combination therapy Plasmodium vivax Randomized controlled trial

Mechanistic Basis: Amodiaquine Accumulates 2–3 Times More Than Chloroquine in Plasmodium falciparum

Hawley et al. (1996) directly compared the intraparasitic accumulation of radiolabeled amodiaquine and chloroquine in P. falciparum in vitro. Amodiaquine accumulation was 2- to 3-fold greater than chloroquine accumulation at steady state, despite amodiaquine being a weaker base (which would ordinarily predict lower accumulation via pH-trapping mechanisms) [1]. The authors provided evidence for an intraparasitic binding component with higher affinity for amodiaquine than chloroquine, partially explaining both the greater accumulation and the higher inherent activity of amodiaquine [1]. This accumulation advantage is consistent with the observation that amodiaquine is approximately 2-fold more active than chloroquine even against chloroquine-sensitive strains [1].

Drug accumulation Parasite pharmacology 4-Aminoquinoline mechanism

Procurement-Driven Application Scenarios for Amodiaquine Based on Verified Quantitative Differentiation


Reference Standard Compound for Antimalarial Screening Panels Targeting Chloroquine-Resistant P. falciparum

Amodiaquine (IC50 12.3–18.2 nM against CQ-resistant isolates; IC50 < 10 nM in recent Mali ex vivo assays [1]) serves as an essential positive control in in vitro antimalarial screening cascades. Its 3.4- to 17-fold potency advantage over chloroquine against resistant strains [1] makes it a more discriminating comparator than chloroquine for identifying compounds that retain activity against resistant parasite populations. Procurement of amodiaquine as a reference standard is warranted for laboratories conducting WHO-recommended drug susceptibility monitoring in CQ-resistant endemic regions.

Pharmacokinetic Probe Substrate for CYP2C8 Activity and Drug-Drug Interaction Studies

Amodiaquine is almost exclusively metabolized by CYP2C8 to its active metabolite desethylamodiaquine, and its desethylation has been validated as a high-affinity, high-turnover probe reaction for CYP2C8 activity [2]. Its smaller volume of distribution (17–34 L/kg) and shorter terminal half-life (1–3 weeks) relative to chloroquine (>100 L/kg; 1–2 months) [2] make it a more practical substrate for pharmacokinetic interaction studies where extended washout periods are logistically challenging. This differentiated PK profile supports its procurement for CYP2C8 pharmacogenomic studies in African populations, where CYP2C8 polymorphisms affect amodiaquine efficacy [2].

Neutrophil-Safe Antimalarial for Preclinical Immunology and Co-Morbidity Models

Amodiaquine uniquely spares human neutrophil chemotaxis and phagocytosis at concentrations where chloroquine and mefloquine cause significant impairment [3]. This differential immunotoxicity profile supports selecting amodiaquine over chloroquine or mefloquine for antimalarial studies in animal models of sepsis, HIV co-infection, or other immunocompromised states where preserving neutrophil function is critical. Procurement of amodiaquine for such studies is justified by the direct head-to-head neutrophil function data showing qualitative sparing of chemotaxis and reversible oxidative burst impairment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amodiaquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.